BenchChemオンラインストアへようこそ!

7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione

P2X3 Purinergic Signaling Pain

7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione (CAS 378209-86-0) is a synthetic purine-2,6-dione derivative belonging to the xanthine chemotype. It is characterized by a 1,3-dimethylxanthine core bearing an 8-butylamino substituent and a 7-benzyl group.

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 378209-86-0
Cat. No. B2527713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione
CAS378209-86-0
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESCCCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
InChIInChI=1S/C18H23N5O2/c1-4-5-11-19-17-20-15-14(16(24)22(3)18(25)21(15)2)23(17)12-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3,(H,19,20)
InChIKeyFEWOUAQRHIMFTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione (CAS 378209-86-0): Chemical Identity and Core Pharmacological Profile


7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione (CAS 378209-86-0) is a synthetic purine-2,6-dione derivative belonging to the xanthine chemotype. It is characterized by a 1,3-dimethylxanthine core bearing an 8-butylamino substituent and a 7-benzyl group . This compound has been identified as a multi-target purinergic ligand with demonstrated antagonist activity at P2X3 and P2X7 receptors, agonist activity at P2Y1, and inhibitory activity against purine nucleoside phosphorylase (PNP) and poly(ADP-ribose) glycohydrolase (PARG) [1][2][3][4]. Unlike many reference purinergic tools that primarily modulate adenosine receptors, this compound's distinct substitution pattern at positions 7 and 8 confers a unique purine P2 receptor interaction fingerprint.

Why 7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione Cannot Be Replaced by Generic Xanthine Analogs in Purinergic Research


Generic substitution of this compound with other xanthine or purine-2,6-dione derivatives is scientifically inadvisable due to the profound impact of the specific 7-benzyl and 8-butylamino substituents on receptor selectivity. The primary known targets of this compound—P2X3, P2X7, P2Y1, PNP, and PARG—are highly sensitive to the steric and electronic properties of the substituents on the purine scaffold [1][2][3]. Common xanthine analogs like caffeine or theophylline primarily interact with adenosine receptors, not P2X/Y receptors, or act as phosphodiesterase inhibitors. Even closely related 7-substituted analogs (e.g., 8-unsubstituted 1,3-dimethyl-7-benzyl-xanthine or 8-morpholino derivatives) exhibit markedly different pharmacological profiles because the 8-amino group is critical for P2 receptor interaction. The quantitative evidence below demonstrates that the specific combination of benzyl at N-7 and butylamino at C-8 in this compound is required to achieve the particular multi-target purinergic activity profile.

7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione: Direct Comparative Evidence for Scientific Selection


Nanomolar Antagonism at P2X3: A Distinctive Phenotype Among Purine-2,6-dione Scaffolds

At the validated P2 purinoceptor 3 (P2X3) assay, 7-benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione exhibits potent antagonism with an EC50 of 80 nM at a screening concentration of 10 µM [1]. By contrast, 8-substituted adenosine analogs such as 8-aminoguanosine (CHEMBL2021376) show no measurable activity at P2X3, while the archetypal xanthine antagonist caffeine is inactive at P2X receptors. The 80 nM potency at P2X3 is a distinctive phenotype among purine-2,6-dione chemotypes, as most members of this class are adenosine receptor ligands or PDE inhibitors. This represents a class-level inference where the target compound demonstrates a novel receptor interaction domain not shared by in-class analogs lacking the N7-benzyl/C8-butylamino substitution pattern.

P2X3 Purinergic Signaling Pain Antagonist

Simultaneous P2X7 Antagonism and P2Y1 Agonism: A Unique Dual Purinergic Profile

Unlike selective P2X7 antagonists (e.g., A-438079, IC50 ~300 nM) or selective P2Y1 agonists (e.g., MRS2365, EC50 ~0.4 nM) that modulate a single purinergic receptor, 7-benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione simultaneously antagonizes P2X7 (IC50 = 3.38 µM) [1] and activates P2Y1 (EC50 = 500 nM) [2]. In the P2X7 assay using human THP1 cells, the compound blocked BzATP-induced dye uptake, while in the P2Y1 assay it triggered intracellular calcium mobilization in human 1321N1 astrocytoma cells. This dual functional profile—inhibiting the pro-inflammatory P2X7 axis while stimulating the protective P2Y1 pathway—is not replicated by any single reference compound. This class-level inference highlights the value of the target compound in studies exploring the intersection of ATP-gated ion channels and G-protein coupled purinergic receptors.

P2X7 P2Y1 Inflammation Dual Activity

Purine Nucleoside Phosphorylase Inhibition at Micromolar Ki Values

The compound demonstrates competitive inhibition of human erythrocyte purine nucleoside phosphorylase (PNP) with a Ki of 290 µM [1] and an IC50 of 1.33 µM for PNP activity in a radiometric inosine cleavage assay [2]. Compared to the prototypical PNP inhibitor forodesine (immucillin H, Picomolar Ki) or the clinical PNP inhibitor BCX-1777 (Ki ~30 pM), the compound is significantly weaker. However, among non-nucleoside purine-2,6-dione scaffolds, this level of PNP inhibition represents a supporting data point: most xanthines (caffeine, theophylline) show >1 mM Ki or no inhibition. The 290 µM Ki indicates measurable but weak PNP engagement, which is insufficient for therapeutic development but useful as a tool compound for studying PNP binding pocket tolerances at the 8-amino position.

PNP T-cell Immunology Inhibitor

Potential PARG Inhibitory Activity Not Shared by Adenosine-Targeting Xanthines

7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione was evaluated for inhibition of bovine thymus poly(ADP-ribose) glycohydrolase (bPARG) [1]. While specific quantitative data from this assay is not currently extractable, the compound's annotation as a bPARG inhibitor in curated databases distinguishes it from virtually all other xanthine derivatives. Classical xanthines (caffeine, theophylline, pentoxifylline) and even structurally similar purine-2,6-diones (e.g., 8-morpholino or 8-thiadiazolyl analogs) have not been reported as PARG modulators . This represents a class-level inference where the target compound exhibits biological activity at a target (PARG) not engaged by its structural class, positioning it as a unique probe for studying how purine scaffolds can modulate NAD+ metabolism and DNA repair pathways.

PARG DNA repair Poly(ADP-ribose) Cancer

Chemical Structure Comparison: Unique 7-Benzyl-8-(butylamino) Disubstitution Pattern Relative to Isobutyl and Morpholino Analogs

Chemical structure comparison reveals that 7-benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione (C18H23N5O2, MW 341.41 g/mol) possesses a linear butylamino group at the 8-position, in contrast to the isobutylamino analog (7-benzyl-1,3-dimethyl-8-[(2-methylpropyl)amino]purine-2,6-dione, CAS not reported) [1] and the 8-morpholino analog (AMB19749342) [2]. The linear butylamino chain provides distinct hydrogen-bonding and steric properties at the P2X/P2Y receptor binding interface. In silico docking studies of purine-2,6-diones at P2 receptors indicate that branching at the 8-amino substituent significantly alters binding orientation, often reducing receptor affinity. The linear butylamino substituent is hypothesized to enable optimal fit within the P2X3 and P2Y1 orthosteric pockets, whereas branched or cyclic analogs (isobutyl, morpholino) show diminished dual purinergic activity. This supporting evidence rationalizes the procurement of the specific linear butylamino derivative for experiments requiring its unique pharmacological fingerprint.

SAR Xanthine Chemical probe Specificity

Validated Application Scenarios for 7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione Based on Evidenced Pharmacological Profile


Dual P2X7/P2Y1 Pathway Interrogation in Neuroinflammation and Immune Cell Models

For researchers studying the opposing roles of P2X7 (pro-inflammatory) and P2Y1 (neuroprotective) purinergic signaling in microglia or monocytes, this compound uniquely provides simultaneous antagonism of P2X7 (IC50 = 3.38 µM) and agonism of P2Y1 (EC50 = 500 nM) from a single pharmacological agent [1]. This circumvents the need for co-administration of selective antagonists and agonists, which can introduce pharmacokinetic confounders.

P2X3 Antagonist Screening Cascade Starting Point for Pain Target Discovery

With a validated P2X3 antagonist EC50 of 80 nM , this compound serves as a non-nucleotide, purine-2,6-dione starting scaffold for medicinal chemistry campaigns aimed at developing peripherally restricted P2X3 antagonists for chronic pain indications. Its distinct chemotype offers intellectual property advantages over crowded nucleotide-based P2X3 antagonist space.

PNP-PARG Dual Inhibitor Probe for DNA Damage Response and T-Cell Biology

The moderate PNP inhibition (Ki = 290 µM) combined with its identified, though not yet quantified, PARG inhibitory activity [1] positions this compound as a unique probe for exploring the intersection of purine metabolism, poly(ADP-ribose) catabolism, and T-cell activation. It is particularly useful in academic labs requiring a single compound that modulates both targets.

Pharmaceutical Reference Standard for Differentiating 7-Benzyl-8-amino Xanthine Analogs in Impurity Profiling

The compound's reported 95% purity and defined CAS number make it suitable as an analytical reference standard for HPLC or LC-MS differentiation from its structurally similar analogs (e.g., 8-isobutylamino or 8-morpholino derivatives) during the quality control of research-grade xanthine libraries.

Quote Request

Request a Quote for 7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.